4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-dimethylaniline
Overview
Description
4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-dimethylaniline typically involves the following steps:
Formation of the Benzodioxole Substituted Piperazine: This step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde under reductive amination conditions to yield the benzodioxole-substituted piperazine.
Alkylation with Dimethylaniline: The benzodioxole-substituted piperazine is then alkylated with N,N-dimethylaniline using a suitable alkylating agent such as methyl iodide or methyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the benzodioxole group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline nitrogen or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are commonly employed.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced forms of the benzodioxole or piperazine ring.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry
Chemical Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Pharmaceutical Industry: It serves as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-dimethylaniline
- 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-diethylamine
Uniqueness
4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22(2)19-6-3-17(4-7-19)14-23-9-11-24(12-10-23)15-18-5-8-20-21(13-18)26-16-25-20/h3-8,13H,9-12,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMNIKYOJAYTRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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